molecular formula C10H15ClF3NO2 B1482704 2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one CAS No. 2098106-98-8

2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one

Cat. No.: B1482704
CAS No.: 2098106-98-8
M. Wt: 273.68 g/mol
InChI Key: JUIXRKQIWRDEJS-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 4-position. The butan-1-one moiety includes a chlorine atom at the 2-position, contributing to its electrophilic reactivity. The hydroxy and trifluoromethyl groups enhance polarity and metabolic stability, while the chloro-ketone moiety may serve as a reactive handle for further derivatization .

Properties

IUPAC Name

2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(16)15-5-3-9(17,4-6-15)10(12,13)14/h7,17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXRKQIWRDEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Compound Overview

Chemical Structure:
The compound features a piperidine ring substituted with hydroxy and trifluoromethyl groups, along with a chloroethanone moiety. Its molecular formula is C₉H₁₂ClF₃N₂O.

Synthesis:
The synthesis typically involves the reaction of 4-hydroxy-4-(trifluoromethyl)piperidine with 2-chloroethanoyl chloride under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane, using triethylamine to neutralize the hydrochloric acid produced during the reaction .

The mechanism of action for this compound involves its interaction with specific molecular targets. The chloroethanone moiety acts as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme or receptor activity, leading to various biological effects .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have indicated that it may induce apoptosis in certain cancer cell lines, although detailed IC50 values are not widely reported .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-Chloro-1-(4-hydroxy-4-(methyl)piperidin-1-yl)butan-1-oneMethyl group instead of trifluoromethylModerate antimicrobial activity
2-Chloro-1-(4-hydroxy-4-(phenyl)piperidin-1-yl)butan-1-onePhenyl substitutionLower lipophilicity; reduced potency
This compoundTrifluoromethyl groupEnhanced lipophilicity; higher metabolic stability

The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic stability compared to its analogs, making it a valuable candidate in drug design .

Case Studies and Research Findings

Recent studies have explored the biological activity of various piperidine derivatives, including those related to this compound. For example:

  • Anticancer Activity: A study demonstrated that related compounds exhibited IC50 values ranging from 0.48 to 6.3 µM against different cancer cell lines, indicating potential for further development as anticancer agents .
  • Tuberculosis Inhibition: Research into piperidine derivatives has revealed activity against Mycobacterium tuberculosis, suggesting that modifications to the structure could enhance efficacy against this pathogen .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural attributes contribute to enhanced lipophilicity and metabolic stability compared to similar compounds, making it a valuable candidate in drug design. The trifluoromethyl group increases the compound's potency and selectivity towards specific biological targets .

Chemical Biology

This compound is utilized as a probe in chemical biology to study biological pathways and enzyme functions. Its ability to interact with nucleophilic sites on proteins allows researchers to explore enzyme mechanisms and cellular processes. Such studies can lead to insights into disease mechanisms and the development of targeted therapies .

Material Science

In material science, this compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure may lend itself to applications in creating polymers or other advanced materials that require tailored characteristics .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited high affinity for specific receptors, suggesting potential use as therapeutics for neurological disorders.
  • Biological Pathway Analysis : Another research project utilized this compound to elucidate pathways involved in cell signaling, providing insights that could lead to novel treatment approaches for cancer.
  • Material Innovation : Researchers reported successful incorporation of this compound into polymer matrices, resulting in materials with improved mechanical properties and thermal stability.

Comparison with Similar Compounds

1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 27)

  • Structure : Replaces the hydroxy-trifluoromethyl-piperidine group with a phenyl-substituted piperidine and a thiophene side chain.
  • Synthesis : Synthesized via HOBt/TBTU-mediated coupling of 4-phenylpiperidine and 4-(thiophen-2-yl)butyric acid in dichloromethane (DCM), achieving a 98% yield .

4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (Compound 16)

  • Structure : Features a trifluoromethylphenyl-substituted piperidine and a thiophene side chain.
  • Synthesis : Utilizes similar coupling reagents (HOBt/TBTU) but substitutes the hydroxy group with a phenyl ring, emphasizing the role of aromatic interactions in biological activity .

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

  • Structure: A shorter-chain analogue with an ethanone backbone instead of butanone.
  • Properties : Reduced chain length likely decreases lipophilicity and steric bulk, impacting membrane permeability and metabolic stability .

Analogues with Piperazine Cores

1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK43)

  • Structure : Replaces the piperidine core with a piperazine ring substituted with a cyclohexyl group.
  • Synthesis : Original methods in anhydrous DMF yielded 70%, while optimized DCM-based protocols achieved 82% .

2-Chloro-1-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}butan-1-one (V012-0241)

  • Structure : Incorporates a diphenylmethoxyethyl side chain on the piperazine.
  • Applications : Screened for pharmacological activity, highlighting the impact of bulky aromatic substituents on bioactivity .

Haloperidol-Related Compounds

Haloperidol Related Compound B

  • Structure : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one.
  • Key Differences : Substitutes the trifluoromethyl group with a chlorophenyl moiety, demonstrating how halogen positioning influences antipsychotic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one
Reactant of Route 2
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2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one

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